molecular formula C19H19N5O4 B3432603 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline CAS No. 61968-38-5

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

Cat. No. B3432603
CAS RN: 61968-38-5
M. Wt: 381.4 g/mol
InChI Key: QLRDACXDRLGLOC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, also known as Disperse Orange 1 (DO1), is a synthetic azo dye that has been extensively used in the textile industry for coloring polyester fibers. However, due to its potential toxicity and carcinogenicity, DO1 has been classified as a category 2B carcinogen by the International Agency for Research on Cancer (IARC). In recent years, there has been growing interest in studying the properties and applications of DO1 in scientific research.

Mechanism Of Action

The mechanism of DO1-induced toxicity is not fully understood, but it is believed to involve the activation of metabolic enzymes such as cytochrome P450 and the generation of reactive oxygen species (ROS). DO1 can also undergo reductive cleavage to form aromatic amines, which are known carcinogens.
Biochemical and Physiological Effects:
DO1 has been shown to induce DNA damage, cell cycle arrest, apoptosis, and oxidative stress in various cell types. It can also affect the expression of genes involved in cell proliferation, DNA repair, and antioxidant defense. In animal models, DO1 exposure has been associated with liver and kidney damage, as well as tumor formation.

Advantages And Limitations For Lab Experiments

DO1 has several advantages as a model compound for studying the toxicity and carcinogenicity of azo dyes. It is commercially available, relatively stable, and can be easily synthesized and purified. However, its potential toxicity and carcinogenicity limit its use in certain experiments, and caution should be taken when handling and disposing of DO1.

Future Directions

Further research is needed to fully understand the mechanism of DO1-induced toxicity and carcinogenicity. The development of more sensitive and specific assays for detecting DO1-induced DNA damage and oxidative stress could facilitate the screening of potential antidotes and preventive measures. The use of DO1 as a fluorescent probe for monitoring cellular redox status could also have applications in drug discovery and disease diagnosis. Finally, the development of safer and more environmentally friendly alternatives to DO1 in the textile industry could reduce the exposure of workers and consumers to potentially harmful chemicals.

Scientific Research Applications

DO1 has been used as a model compound for studying the toxicity and carcinogenicity of azo dyes. It has been shown to induce genotoxicity and oxidative stress in various cell lines and animal models. DO1 has also been used as a fluorescent probe for detecting DNA damage and monitoring cellular redox status.

properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDACXDRLGLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071465
Record name C.I. Disperse Orange 31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

CAS RN

68391-42-4, 6657-36-9, 61968-38-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)-
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Record name 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 31
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
Source European Chemicals Agency (ECHA)
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Record name 4-(4-NITROPHENYLAZO)-N-(2-CYANOETHYL)-N-(2-ACETOXYETHYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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